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Compound of Interest

Compound Name: Trk-IN-15

Cat. No.: B12403996

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trk-IN-15 is a potent inhibitor of Tropomyosin receptor kinases (Trk), a family of receptor
tyrosine kinases that play a crucial role in the development and function of the nervous system.
Dysregulation of Trk signaling has been implicated in various cancers, making Trk inhibitors a
promising class of therapeutic agents. This technical guide provides a comprehensive overview
of the chemical structure, synthesis, and biological activity of Trk-IN-15, intended to support
researchers and professionals in the field of drug discovery and development.

Chemical Structure and Properties

Trk-IN-15, also identified as compound X-55 in patent WO2012034091A1, possesses a core
imidazo[1,2-b]pyridazine scaffold. Its systematic chemical name is 6-(difluoromethyl)-N-(4-((4-
methylpiperazin-1-yl)methyl)phenyl)-2-(pyridin-2-yl)imidazo[1,2-b]pyridazine-3-carboxamide.

Table 1: Chemical Properties of Trk-IN-15
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Property Value

Molecular Formula C28H27F2N70
Molecular Weight 515.56 g/mol

CAS Number 1365213-20-2[1]

Core Scaffold Imidazo[1,2-b]pyridazine

Synthesis of Trk-IN-15

The synthesis of Trk-IN-15 involves a multi-step process culminating in the formation of the
final carboxamide product. The general strategy relies on the construction of the core
imidazo[1,2-b]pyridazine ring system, followed by functionalization and final amide coupling.
While the specific patent (W0O2012034091A1) provides the most direct route, the following
represents a likely synthetic pathway based on established chemical principles for this class of
compounds.

Experimental Protocol: Synthesis of Trk-IN-15

Step 1: Synthesis of 6-(difluoromethyl)-2-(pyridin-2-yl)imidazo[1,2-b]pyridazine-3-carboxylic
acid (Intermediate 1)

A common method for constructing the imidazo[1,2-b]pyridazine core involves the
condensation of a substituted 3-aminopyridazine with an a-haloketone.

o Preparation of the substituted 3-aminopyridazine: The synthesis would likely start with a
commercially available pyridazine derivative which is then functionalized to introduce the
difluoromethyl group at the 6-position.

» Condensation Reaction: The resulting 3-amino-6-(difluoromethyl)pyridazine is reacted with a
2-pyridyl substituted a-haloketone (e.g., 2-bromo-1-(pyridin-2-yl)ethanone) in the presence of
a base such as sodium bicarbonate, in a suitable solvent like ethanol.

e Cyclization and Ester Hydrolysis: The initial condensation product undergoes intramolecular
cyclization to form the imidazo[1,2-b]pyridazine ring. If the starting a-haloketone contains an
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ester group at the 3-position, this ester is then hydrolyzed under basic conditions (e.g., using
sodium hydroxide) to yield the carboxylic acid, Intermediate 1.

Step 2: Synthesis of (4-((4-methylpiperazin-1-yl)methyl)phenyl)amine (Intermediate 2)
This intermediate can be synthesized through several established routes.

e Reductive Amination: A common approach is the reductive amination of 4-nitrobenzaldehyde
with 1-methylpiperazine, followed by the reduction of the nitro group to an amine.

o Alternative Route: Another method involves the reaction of 4-aminobenzyl chloride with 1-
methylpiperazine.

Step 3: Amide Coupling to form Trk-IN-15

The final step is the formation of the amide bond between the carboxylic acid (Intermediate 1)
and the amine (Intermediate 2).

o Activation of the Carboxylic Acid: Intermediate 1 is activated using a standard coupling
reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium
3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide
hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

+ Amide Bond Formation: Intermediate 2 is then added to the activated carboxylic acid
solution, and the reaction is stirred at room temperature until completion.

 Purification: The final product, Trk-IN-15, is purified using standard techniques such as
column chromatography.

Biological Activity and Mechanism of Action

Trk-IN-15 is a potent inhibitor of Trk kinases. The Trk receptor family, consisting of TrkA, TrkB,
and TrkC, are activated by neurotrophins and play a key role in neuronal survival,
differentiation, and synaptic plasticity. In the context of cancer, chromosomal rearrangements
can lead to the formation of Trk fusion proteins, which are constitutively active and drive tumor
growth. Trk-IN-15 exerts its therapeutic effect by inhibiting the kinase activity of these Trk
proteins.
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Signaling Pathway

The binding of neurotrophins to Trk receptors induces receptor dimerization and
autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This
phosphorylation creates docking sites for various adaptor proteins, leading to the activation of
downstream signaling cascades, primarily the RAS/RAF/MEK/ERK pathway, the PI3K/AKT
pathway, and the PLCy pathway. These pathways are crucial for cell proliferation, survival, and
differentiation. In cancers driven by Trk fusions, these pathways are constitutively activated.
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Preparation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12403996#trk-in-15-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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